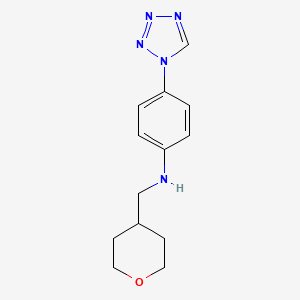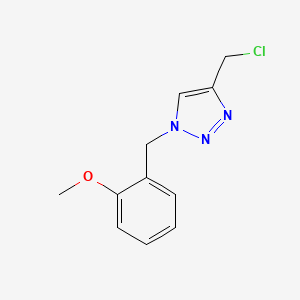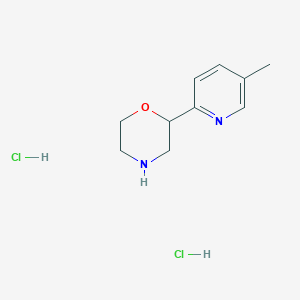
2-(5-Methylpyridin-2-yl)morpholine dihydrochloride
Vue d'ensemble
Description
2-(5-Methylpyridin-2-yl)morpholine dihydrochloride, also known as MPMDH, is a highly selective and potent allosteric enhancer of the muscarinic M4 receptor subtype1. It has a molecular weight of 251.15 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride. However, pyrrolidine, a similar compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors2.Molecular Structure Analysis
The molecular structure of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride is not explicitly mentioned in the search results. However, it’s known that the compound has a molecular weight of 251.15 g/mol1.Chemical Reactions Analysis
Specific chemical reactions involving 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not available in the search results. More research may be needed to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not fully detailed in the search results. It’s known that the compound has a molecular weight of 251.15 g/mol1.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Morpholine Derivatives
Kumar et al. (2007) describe the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing potent antimicrobials including arecoline derivatives. This synthesis is pivotal in creating effective antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
Advanced Synthesis Techniques
Pandey et al. (2012) discuss the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a scaffold used for creating various heterocyclic building blocks. This showcases the versatility of morpholine derivatives in synthesizing diverse chemical structures (Pandey, Gaikwad, & Gadre, 2012).
Pharmaceutical Applications
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) explore a compound related to morpholine derivatives, highlighting its potential as a neurokinin-1 receptor antagonist. This research is significant for developing treatments related to emesis and depression (Harrison et al., 2001).
Glucosidase Inhibition and Antioxidant Activity
Özil et al. (2018) investigate benzimidazoles containing morpholine and their potential as glucosidase inhibitors with antioxidant activity. These findings are relevant for therapeutic applications in diabetes and oxidative stress-related disorders (Özil, Parlak, & Baltaş, 2018).
Antimicrobial and Antifungal Research
Antimicrobial Activity of Morpholine Derivatives
Yeromina et al. (2019) conduct a study on the antimicrobial properties of morpholine-containing 2-R-phenyliminothiazole derivatives. This research contributes to the development of new antimicrobial drugs (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).
Potential Antifungal Drugs
Bushuieva et al. (2022) investigate the mutagenic effects of a morpholine compound, hinting at its potential for developing new antifungal drugs (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Safety And Hazards
Orientations Futures
While specific future directions for 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride are not mentioned in the search results, it’s clear that compounds with similar structures have potential biological activities and are of interest in medicinal chemistry3. Further research and development could lead to new applications for this compound.
Please note that this analysis is based on the information available and more comprehensive data might be found in scientific literature or databases. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
2-(5-methylpyridin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10;;/h2-3,6,10-11H,4-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPFNQPHCVZGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyridin-2-yl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



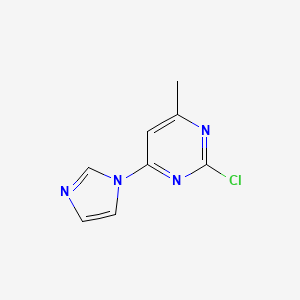
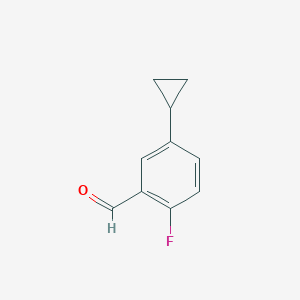
![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)
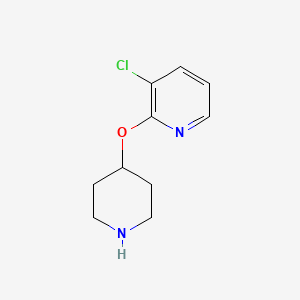
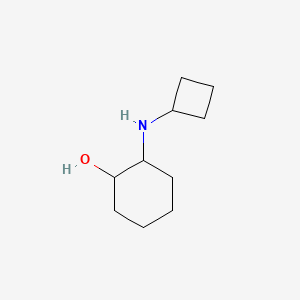
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)
![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)

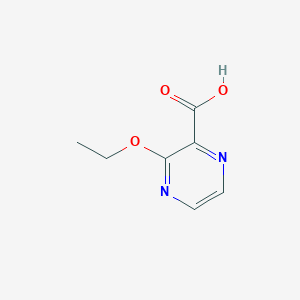
![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)
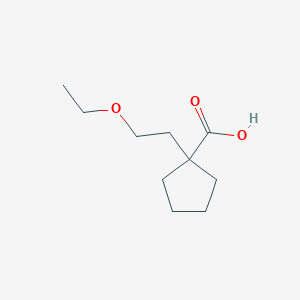
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)
